molecular formula C22H25N3O5S2 B489750 3,4-diethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 692745-99-6

3,4-diethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B489750
CAS No.: 692745-99-6
M. Wt: 475.6g/mol
InChI Key: BEEDQZRMAHXTBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-diethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

Pyrrolopyrazine derivatives have exhibited diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects

Biochemical Pathways

While specific pathways are not well-defined, pyrrolopyrazine derivatives have been associated with antibacterial, antifungal, and antiviral activities (e.g., pyrrolo[1,2-a]pyrazine derivatives) and kinase inhibition (e.g., 5H-pyrrolo[2,3-b]pyrazine derivatives) . These effects may involve signaling cascades, enzyme regulation, or cellular responses.

Action Environment

Environmental factors play a vital role in drug efficacy and stability. Factors like pH, temperature, and co-administered substances can influence the compound’s behavior. Studying its behavior under various conditions will guide its clinical use.

: Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Medicinal Chemistry Research, 30(9), 1981–2006. DOI: 10.1007/s00044-021-02792-9

Preparation Methods

The synthesis of 3,4-diethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide involves multiple steps. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives . The reaction conditions typically involve the use of solvents like methanol and catalysts to facilitate the reactions.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,4-diethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives and benzamides with various substitutions. For instance:

The uniqueness of 3,4-diethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.

Biological Activity

The compound 3,4-diethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a novel benzothiazole derivative that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases and as a multitargeted ligand. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a benzothiazole core, which is known for its diverse biological activities. The inclusion of a pyrrolidin-1-ylsulfonyl group enhances its pharmacological profile. The molecular formula is C18H22N2O4SC_{18}H_{22}N_{2}O_{4}S, with a molecular weight of approximately 378.45 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Histamine H3 Receptor (H3R) : The compound acts as a ligand for the H3 receptor, which is implicated in neurotransmitter regulation. Compounds that target H3R can modulate histaminergic transmission and have potential applications in treating cognitive disorders .
  • Acetylcholinesterase (AChE) Inhibition : The compound has shown inhibitory activity against AChE, an enzyme that hydrolyzes acetylcholine. Increased AChE activity is associated with cognitive decline, making this inhibition a desirable property for Alzheimer's disease treatment .
  • Multitargeted Activity : Research indicates that the compound may also inhibit other enzymes such as butyrylcholinesterase (BuChE) and monoamine oxidase B (MAO-B), suggesting a multitargeted approach to therapy .

Biological Activity Data

Recent studies have evaluated the biological activity of this compound through various assays. Below is a summary of key findings:

Biological Activity IC50 (µM) K_i (µM) Target
AChE Inhibition6.7-Acetylcholinesterase
BuChE Inhibition2.35-Butyrylcholinesterase
MAO-B Inhibition1.6-Monoamine oxidase B
H3R Binding Affinity-0.036Histamine H3 Receptor

Case Studies and Research Findings

  • Neuroprotective Effects : In vivo studies demonstrated that the compound enhances cognitive functions in rodent models by increasing acetylcholine levels in the brain, indicating its potential as a neuroprotective agent .
  • Multitarget Drug Development : The compound has been explored as part of a series aimed at developing multitarget drugs for Alzheimer's disease. Its ability to inhibit multiple targets associated with neurodegeneration positions it as a promising candidate for further development .
  • Pharmacological Profiles : Comparative studies with other benzothiazole derivatives have shown that this compound exhibits superior activity against AChE and MAO-B compared to traditional treatments like donepezil, highlighting its potential for improved therapeutic efficacy .

Properties

IUPAC Name

3,4-diethoxy-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S2/c1-3-29-18-10-7-15(13-19(18)30-4-2)21(26)24-22-23-17-9-8-16(14-20(17)31-22)32(27,28)25-11-5-6-12-25/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEDQZRMAHXTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCC4)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.